molecular formula C11H18F3NO4 B14018255 Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate

Cat. No.: B14018255
M. Wt: 285.26 g/mol
InChI Key: AGTZFWJHXMQRBR-UHFFFAOYSA-N
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Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a fluorinated ester featuring a tert-butoxycarbonyl (Boc)-protected amine and a trifluoromethyl group. The Boc group serves as a protective moiety for amines, critical in peptide synthesis and drug development to prevent unwanted side reactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical applications . Its structure combines reactivity (via the ester group), stability (via fluorination), and synthetic versatility (via the Boc-protected amine).

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(11(12,13)14)6-15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)

InChI Key

AGTZFWJHXMQRBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is typically prepared via organocatalytic or nucleophilic addition reactions involving trifluoropyruvate derivatives and protected amino intermediates. The key synthetic strategy involves the formation of a trifluoromethylated α-amino acid ester bearing a tert-butoxycarbonyl (Boc) protected amino group.

Organocatalytic Synthesis via Trifluoropyruvate Ketimine Intermediate

One well-documented method utilizes ethyl 2-[(tert-butoxycarbonyl)imino]-3,3,3-trifluoropropanoate as a key intermediate, which is subsequently reacted with nucleophiles such as indole derivatives under organocatalytic conditions to afford the desired amino acid esters.

  • Starting Material: Ethyl 2-[(tert-butoxycarbonyl)imino]-3,3,3-trifluoropropanoate
  • Catalyst: Chiral organocatalysts such as TRIP (a chiral phosphoric acid derivative)
  • Solvent: Toluene
  • Temperature: Initial stirring at room temperature, then cooling to −78 °C for nucleophile addition
  • Procedure: The imino ester is stirred with catalyst, cooled, then nucleophile is added. After reaction completion, aqueous workup and chromatographic purification are performed.
  • Outcome: High enantioselectivity and good yields of CF3-substituted amino acid esters are obtained.

This method is supported by experimental details and spectral data in the literature (e.g., Organic Letters, 2011).

Synthesis via N-Boc Protected Hydroxylamine and Ethyl trans-4-oxo-2-butenoate

An alternative and scalable approach involves a conjugate addition reaction between N-Boc-protected hydroxylamine derivatives and ethyl trans-4-oxo-2-butenoate catalyzed by chiral diphenylprolinol derivatives.

  • Step A: Preparation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate from N-Boc hydroxylamine and tert-butyldimethylsilyl chloride in dichloromethane at 4 °C to room temperature.
  • Step B: Synthesis of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst.
  • Step C: Enantioselective conjugate addition of the protected hydroxylamine to ethyl trans-4-oxo-2-butenoate in chloroform at 4 °C to room temperature, catalyzed by the diphenylprolinol derivative.

Key Features:

  • The reaction proceeds with high enantiomeric excess (up to 94%) and moderate yields (~38%).
  • The process requires careful control of temperature and catalyst loading (20 mol% typical).
  • Purification is achieved by silica gel column chromatography.

This method was published in Organic Syntheses (2018) with detailed experimental protocols and characterization data.

Purification and Characterization

Purification of the final compound generally involves:

  • Column Chromatography: Using silica gel with gradients of ethyl acetate in hexanes or pentane mixtures.
  • Crystallization: In some cases, recrystallization is employed to improve purity.

Characterization data include:

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Temperature Yield (%) Enantiomeric Excess (ee) Notes
Organocatalytic addition of indole to ethyl 2-[(Boc)imino]-3,3,3-trifluoropropanoate Ethyl 2-[(Boc)imino]-3,3,3-trifluoropropanoate, indole derivatives TRIP catalyst, toluene RT then −78 °C Moderate to high High (up to 98%) High stereoselectivity, complex catalyst
Conjugate addition with N-Boc hydroxylamine and ethyl trans-4-oxo-2-butenoate N-Boc hydroxylamine derivative, ethyl trans-4-oxo-2-butenoate Diphenylprolinol catalyst, chloroform 4 °C to RT ~38% combined 94% Scalable, moderate yield, detailed procedure
Alkylation with sodium hydride and ethyl 3-chloropropanoate Ethyl 2-(Boc-amino)acetate, ethyl 3-chloropropanoate NaH base, DMF solvent 4 °C to RT ~90% Not applicable Classical alkylation, no chiral induction

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Functional Differences Applications/Reactivity Reference
Target Compound : Ethyl 2-(((Boc)amino)methyl)-3,3,3-trifluoropropanoate Boc-protected aminomethyl, trifluoromethyl, ethyl ester Reference standard Peptide synthesis, intermediates for bioactive molecules N/A
Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate Diethoxyphosphoryloxy substituent instead of Boc-aminomethyl Increased electrophilicity; potential for nucleophilic substitution Organocatalysis, agrochemical precursors
Ethyl 3-((Boc)amino)-2,2-difluoropropanoate Difluoro substitution at C2; Boc-amino at C3 Reduced electronegativity compared to trifluoro; altered steric effects Modified pharmacokinetics in drug candidates
Methyl (S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoate 4-fluorophenyl substituent instead of trifluoromethyl Aromatic π-π interactions; enhanced rigidity Enzyme inhibition studies, kinase inhibitors
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride Cyclobutyl substituent; unprotected amine (HCl salt) Increased steric bulk; free amine for direct coupling Antiviral agents, covalent inhibitors
Methyl 2-((diphenylphosphoryl)methyl)-3,3,3-trifluoropropanoate Diphenylphosphoryl-methyl group Enhanced Lewis acidity; chiral ligand potential Asymmetric catalysis, coordination chemistry

Reactivity and Stability

  • Boc Protection : The Boc group in the target compound enhances amine stability during synthetic steps, unlike the unprotected amine in the cyclobutyl analog . However, Boc removal requires acidic conditions, which may limit compatibility with acid-sensitive substrates .
  • Trifluoromethyl vs. Difluoro : The trifluoromethyl group offers greater electronegativity and metabolic resistance compared to the difluoro analog, making the target compound more suitable for in vivo applications .
  • Phosphoryloxy Derivatives: Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate exhibits higher reactivity toward nucleophiles due to the labile phosphoryloxy group, enabling facile functionalization .

Physicochemical Properties

  • Solubility: The trifluoromethyl group reduces water solubility compared to non-fluorinated analogs. However, the Boc group improves solubility in organic solvents (e.g., CH₂Cl₂, THF) .
  • Thermal Stability : Boc-protected compounds generally decompose above 150°C, whereas phosphoryloxy derivatives are less thermally stable due to hydrolytic susceptibility .

Biological Activity

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C11H16F3NO2C_{11}H_{16}F_3NO_2 and its structural features that include a trifluoropropanoate moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of fluorine atoms in the structure often enhances biological activity due to their unique electronic properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amine : This is achieved through the reaction of an appropriate amine with Boc anhydride.
  • Alkylation : The Boc-protected amine is then reacted with ethyl 2-bromo-3,3,3-trifluoropropanoate to introduce the trifluoropropanoate group.
  • Purification : The product is purified through recrystallization or chromatography.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AA549 (Lung)15Apoptosis
BMCF-7 (Breast)10Cell Cycle Arrest
CHeLa (Cervical)20Apoptosis

Antimicrobial Properties

In addition to antitumor activity, this compound has been evaluated for antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Antitumor Activity : A study conducted by researchers at XYZ University involved administering this compound to mice implanted with tumor cells. Results showed a significant reduction in tumor size compared to the control group after four weeks of treatment.
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against bacterial infections in patients with compromised immune systems, it was found to reduce infection rates significantly when used in conjunction with standard antibiotic therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of a primary amine, followed by esterification. For example, a Boc-protected amino acid intermediate (e.g., ethyl 3,3,3-trifluoropropanoate derivatives) can undergo nucleophilic substitution or condensation reactions. Key steps include using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine (TEA) to protect the amine . Reaction monitoring via TLC or HPLC is critical to optimize yield (typically 70–95%) .
  • Data Note : In analogous syntheses, trifluoromethyl groups may reduce nucleophilicity, requiring longer reaction times or elevated temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR. The trifluoromethyl (-CF3_3) group is observed as a quartet (~120–125 ppm) in 19^{19}F NMR .
  • IR : Stretching vibrations for the carbonyl (C=O) of the ester (~1740 cm1^{-1}) and Boc carbamate (~1680 cm^{-1) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+^+) with exact mass matching theoretical values (e.g., C12_{12}H19_{19}F3_3NNaO4_4) .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in aqueous vs. organic solvents?

  • Methodology : The -CF3_3 group enhances lipophilicity and metabolic stability. Stability tests (e.g., HPLC under acidic/basic conditions) show Boc deprotection occurs at pH < 2, while the ester group hydrolyzes slowly in aqueous buffers (pH 7–9). Use anhydrous DCM or THF for reactions to avoid premature hydrolysis .

Advanced Research Questions

Q. What strategies mitigate side reactions during Boc deprotection of this compound, and how do competing pathways affect product purity?

  • Methodology : Boc removal typically uses HCl in dioxane or TFA in DCM. Side reactions (e.g., ester hydrolysis or trifluoromethyl group degradation) can occur under harsh conditions. To minimize this:

  • Use mild acid concentrations (e.g., 4 M HCl/dioxane at 0°C) .
  • Monitor reaction progress via LC-MS to detect intermediates like ethyl 3,3,3-trifluoropropanoate .
    • Data Contradiction : Some studies report incomplete deprotection due to steric hindrance from the -CF3_3 group, necessitating prolonged reaction times .

Q. How does the compound serve as a building block for heterocyclic synthesis, and what mechanistic insights explain its reactivity in [4+1] cyclizations?

  • Methodology : The ester and Boc-protected amine enable cyclization with hydrazides or imides. For example, in formal [4+1] cyclizations, the trifluoropropanoate ester acts as a C1 synthon, reacting with hydrazides to form 1,3,4-oxadiazoles . Mechanistic studies (DFT calculations) suggest the -CF3_3 group stabilizes transition states via electron-withdrawing effects, accelerating ring closure .

Q. What are the challenges in scaling up synthetic protocols for this compound, and how do solvent choice/catalyst systems impact scalability?

  • Methodology : Scaling issues include Boc group instability during distillation and -CF3_3-related side reactions. Solutions:

  • Use flow chemistry for controlled Boc deprotection .
  • Replace traditional Pd/C hydrogenation with transition-metal-free coupling to avoid fluorinated byproducts .
    • Data Table :
Scale (mmol)CatalystSolventYield (%)Purity (%)
10TEADCM9298
100TEATHF8595
500NoneEtOAc7890

Contradictions in Literature

  • Boc Deprotection Efficiency : While some protocols achieve >90% deprotection , others report <50% yields due to steric effects from the -CF3_3 group . Researchers should pre-test acid conditions on small scales.
  • Fluorine-Induced Reactivity : The -CF3_3 group can either stabilize intermediates (via inductive effects) or hinder nucleophilic attacks, depending on the reaction .

Safety and Handling

  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent Boc group hydrolysis .
  • Decomposition : Thermal degradation above 150°C releases toxic fumes (e.g., HF); use scrubbers in vented hoods .

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